Methanetricarboxylic acid
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Overview
Description
- It is a dicarboxylic acid with three carboxyl groups, making it an intriguing compound for various applications.
Methanetricarboxylic acid: .
Preparation Methods
Synthetic Routes: Methanetricarboxylic acid can be synthesized via various methods, including oxidative cleavage of citric acid or maleic acid.
Reaction Conditions: The oxidative cleavage typically involves the use of strong oxidizing agents, such as potassium permanganate or ozone.
Industrial Production:
Chemical Reactions Analysis
Reactions: Methanetricarboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reactants used.
Scientific Research Applications
Chemistry: Methanetricarboxylic acid serves as a building block for organic synthesis due to its multiple carboxyl groups.
Biology: It may find applications in biochemical studies or as a precursor for bioconjugation.
Medicine: Research explores its potential therapeutic properties.
Industry: While not widely used, it could have applications in specialty chemicals or materials.
Mechanism of Action
- The exact mechanism by which methanetricarboxylic acid exerts its effects remains an area of study.
- It likely interacts with cellular pathways involving carboxylic acids and their derivatives.
Comparison with Similar Compounds
Similar Compounds: One related compound is 5-benzoyl-1H-pyrrol-2-yl methanetricarboxylic acid triethyl ester (CAS: 136116-84-2), which has different substituents and ester groups.
Uniqueness: this compound’s uniqueness lies in its three carboxyl groups and potential versatility.
Remember that while this compound isn’t widely used, its properties and applications continue to be explored in scientific research.
Properties
CAS No. |
101687-15-4 |
---|---|
Molecular Formula |
C4H4O6 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
methanetricarboxylic acid |
InChI |
InChI=1S/C4H4O6/c5-2(6)1(3(7)8)4(9)10/h1H,(H,5,6)(H,7,8)(H,9,10) |
InChI Key |
RKGQUTNLMXNUME-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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